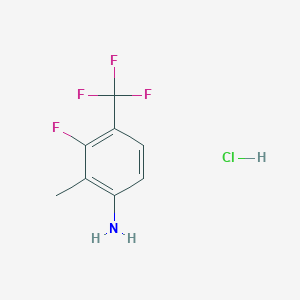
3-Fluoro-2-methyl-4-(trifluoromethyl)anilinehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-2-methyl-4-(trifluoromethyl)anilinehydrochloride is a fluorine-containing compound with significant applications in various fields such as biochemistry, pesticides, and functional materials. The presence of fluorine atoms imparts unique properties to the compound, making it valuable in pharmaceutical and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-2-methyl-4-(trifluoromethyl)anilinehydrochloride involves multiple steps. One method includes dissolving a precursor compound in an organic solvent and reacting it with tert-butyl carbamate, 4,5-bis(diphenylphosphine)-9,9-dimethylxanthene, alkali, and a catalyst under nitrogen protection. The intermediate product is then reacted with hydrogen chloride in an organic solvent to obtain the target compound .
Industrial Production Methods
Industrial production methods focus on optimizing reaction conditions to achieve higher yields and simpler synthesis operations. The use of mild reaction conditions and efficient catalysts is crucial for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-2-methyl-4-(trifluoromethyl)anilinehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen chloride, tert-butyl carbamate, and various catalysts. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different fluorinated compounds, while substitution reactions can produce various derivatives of the original compound .
Aplicaciones Científicas De Investigación
3-Fluoro-2-methyl-4-(trifluoromethyl)anilinehydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s unique properties make it useful in studying biochemical pathways and interactions.
Medicine: It is explored for its potential therapeutic effects and as a precursor in drug synthesis.
Mecanismo De Acción
The mechanism of action of 3-fluoro-2-methyl-4-(trifluoromethyl)anilinehydrochloride involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to interact with biological molecules, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Fluoro-4-(trifluoromethyl)aniline
- 4-Fluoro-3-(trifluoromethyl)aniline
- 2-Methyl-3-(trifluoromethyl)aniline
Uniqueness
3-Fluoro-2-methyl-4-(trifluoromethyl)anilinehydrochloride stands out due to its specific arrangement of fluorine and methyl groups, which imparts unique chemical and physical properties. These properties make it particularly valuable in applications requiring high stability, bioavailability, and metabolic stability .
Propiedades
Fórmula molecular |
C8H8ClF4N |
|---|---|
Peso molecular |
229.60 g/mol |
Nombre IUPAC |
3-fluoro-2-methyl-4-(trifluoromethyl)aniline;hydrochloride |
InChI |
InChI=1S/C8H7F4N.ClH/c1-4-6(13)3-2-5(7(4)9)8(10,11)12;/h2-3H,13H2,1H3;1H |
Clave InChI |
ZRXPYMMPYBOISR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1F)C(F)(F)F)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1-methyl-1H-pyrazol-4-yl)methanesulfonyl]aceticacidhydrochloride](/img/structure/B15319897.png)
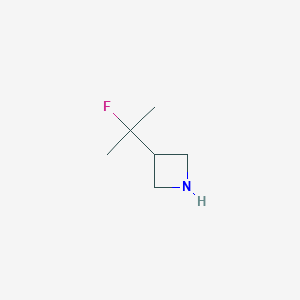


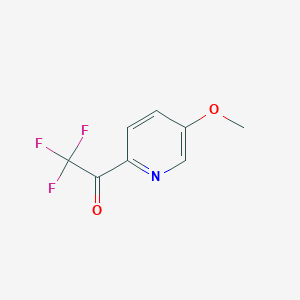
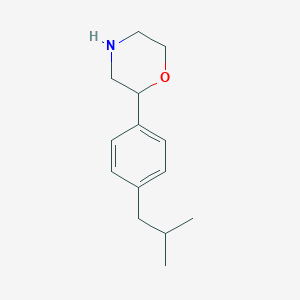
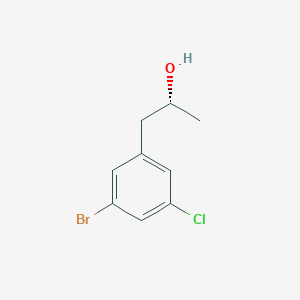
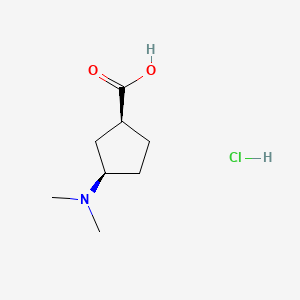

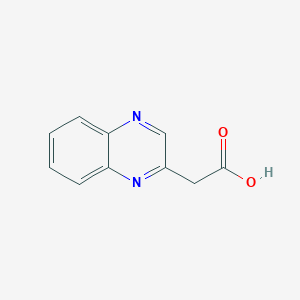
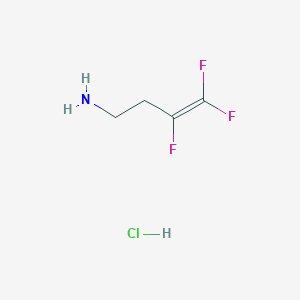
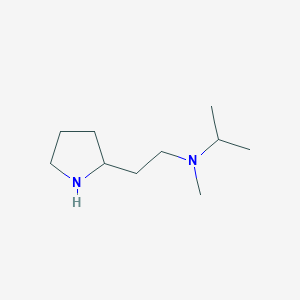
![2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol](/img/structure/B15319988.png)

